Prednisone 17, 21-Diacetate
Description
Prednisone 17,21-Diacetate is a synthetic glucocorticoid derivative characterized by acetyl ester modifications at both the 17α- and 21-hydroxyl positions of the prednisone backbone. The compound is primarily used in research settings for studying glucocorticoid receptor interactions and anti-inflammatory mechanisms . Its molecular formula is inferred as C25H30O7 (based on the addition of two acetyl groups to prednisone, C21H26O5), with a molecular weight of approximately 442.5 g/mol. Prednisone 17,21-Diacetate is distinct from mono-esterified derivatives like Prednisone 21-Acetate (CAS 125-10-0), which lacks the 17-acetyl group .
Properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-19,22H,5-6,8,10,12-13H2,1-4H3/t18-,19-,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKSQQOMYDIKJT-AHLAAXOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Chlorinating Agent | LiCl in glacial acetic acid | 90–95 |
| Temperature | 20–25°C | — |
| Reaction Time | 48 hours | — |
This method’s selectivity arises from the steric hindrance of the epoxide group, which directs chlorination to the 9α-position while preserving the 17- and 21-hydroxyls for acetylation. However, the need for specialized starting materials and extended reaction times limits its industrial scalability.
Silicon-Based Protection Strategies
A novel method (CN109734764B) employs trimethylchlorosilane (TMCS) to protect the 11β-hydroxyl group prior to acetylation. This two-step process involves:
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Silicon etherification : Prednisolone acetate reacts with TMCS in pyridine at 10–50°C, selectively protecting the 11β-hydroxyl as a trimethylsilyl (TMS) ether.
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Dehydration and deprotection : The protected intermediate undergoes SO₃-catalyzed dehydration at 40–45°C, followed by acidic hydrolysis to remove the TMS group, yielding prednisone 17,21-diacetate with 99.2% purity.
Advantages Over Traditional Methods:
-
Enhanced selectivity : The TMS group prevents 11β-acetylation, eliminating purification steps.
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Higher yield : The overall yield improves to 82–88% compared to 65–70% in conventional routes.
Comparative Analysis of Synthetic Routes
The table below contrasts the three primary methods:
The silicon protection strategy emerges as the most efficient, balancing yield and purity while minimizing side reactions.
Recent Advances and Optimization Techniques
Catalytic Dehydration with SO₃
The use of SO₃ gas in dehydration (CN109734764B) represents a breakthrough, enabling rapid 17β-hydroxyl elimination at 40–45°C. This gas-phase reaction reduces byproduct formation and shortens reaction times to 6–12 hours, compared to 24–48 hours in traditional base-catalyzed methods.
Chemical Reactions Analysis
Hydrolysis and Deacetylation
The acetate groups undergo hydrolysis under acidic or basic conditions:
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21-Deacetylation : Prednisone 21-acetate is hydrolyzed to prednisone in aqueous HCl or NaOH .
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17α-Deacetylation : Requires harsher conditions (e.g., SO₃ catalysis in DMF at 40–45°C) due to steric hindrance .
Table 2: Hydrolysis Conditions
| Target Position | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 21-Acetate | 6N HCl, 60–65°C, 3–4 h | Water | 60–65°C | 95% |
| 17α-Acetate | SO₃ gas, pyridine, 40–45°C, 6–12 h | DMF | 40–45°C | 68% |
Dehydration and Elimination Reactions
The 17α-acetate group participates in elimination reactions to form Δ¹⁶,¹⁷-unsaturated derivatives, a key step in synthesizing anti-inflammatory agents:
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SO₃-Catalyzed Dehydration : SO₃ gas in DMF/pyridine at 40–45°C removes the 17α-acetate, forming a double bond between C16 and C17 .
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Byproduct Control : Use of TMSCl to protect C11-hydroxyl prevents unwanted eliminations .
Table 3: Elimination Reaction Parameters
| Reagents | Solvent | Temperature | Time | Product Yield |
|---|---|---|---|---|
| SO₃, pyridine | DMF | 40–45°C | 6–12 h | 72% |
Functional Group Modifications
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Oxidation : The 11β-hydroxyl group can be oxidized to a ketone using RhCl₃-NaIO₄, though this typically occurs prior to diacetylation .
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Reduction : The Δ¹⁴ double bond is resistant to hydrogenation under standard conditions, preserving glucocorticoid activity .
Key Findings from Research
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Selective Esterification : Protecting the C11-hydroxyl with TMSCl enables precise acetylation at C17 and C21 .
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Stability : The 21-acetate hydrolyzes 10× faster than the 17α-acetate in acidic conditions .
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Industrial Relevance : SO₃-mediated dehydration offers a high-yield route to Δ¹⁶,¹⁷-prednisone derivatives for drugs like deflazacort .
Scientific Research Applications
Pharmacological Applications
Anti-inflammatory Effects
Prednisone 17,21-diacetate exhibits significant anti-inflammatory properties. It is used in the treatment of various inflammatory conditions, including autoimmune diseases like systemic lupus erythematosus (SLE). In a study involving children with cSLE, the pharmacokinetics of prednisolone (the active metabolite of prednisone) were characterized to optimize treatment regimens and minimize adverse effects . The study highlighted the importance of understanding individual responses to prednisone therapy to improve clinical outcomes.
Case Study: Pediatric SLE
A study conducted on eight pediatric patients with cSLE demonstrated the variability in response to prednisone therapy. The average daily dose was 19.4 mg, with a range from 5 to 40 mg. The pharmacokinetic profiles indicated that inter-individual differences could influence treatment efficacy and safety .
Ophthalmological Applications
Corneal Epithelial Cell Treatment
Research has shown that prednisolone can induce apoptosis in corneal epithelial cells (CECs), which is critical for managing ocular surface diseases. A study demonstrated that topical administration of prednisolone significantly increased apoptotic cells in the corneal epithelium in a murine model of dry eye disease . This finding underscores the dual role of corticosteroids in promoting cell death while also exerting anti-inflammatory effects.
Case Study: Dry Eye Disease
In an experimental setup involving NOD.B10.H2b mice, prednisolone eye drops were applied to assess their impact on corneal health. Results indicated that treatment led to increased epithelial erosions and apoptosis, suggesting careful consideration is needed when using corticosteroids in ocular treatments .
Dermatological Applications
Topical Corticosteroid Use
Prednisone 17,21-diacetate is also relevant in dermatology as part of topical corticosteroid formulations for conditions such as eczema and psoriasis. A systematic review highlighted the effectiveness of moderate-potency topical corticosteroids compared to mild ones, showing improved treatment success rates . The study emphasized the need for appropriate potency selection based on individual patient needs.
Chemical Stability and Analysis
Stability Studies
Chemical stability studies are crucial for ensuring the efficacy of prednisone formulations. Research investigating the stability of oral suspensions containing prednisone indicated that appropriate analytical methods could ensure reliable dosing and therapeutic outcomes . The studies focused on recovery rates and reproducibility, which are essential for maintaining drug quality over time.
Summary Table of Applications
Mechanism of Action
Prednisone 17, 21-Diacetate is a prodrug that is converted to its active form, prednisolone, in the liver. Prednisolone binds to glucocorticoid receptors, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes. This results in reduced inflammation and modulation of the immune response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glucocorticoid diesters vary in esterification sites, substituents, and pharmacological profiles. Below is a comparative analysis of Prednisone 17,21-Diacetate and key analogs:
Table 1: Structural and Pharmacological Comparison of Prednisone 17,21-Diacetate and Analogous Compounds
Key Research Findings and Pharmacological Implications
Difluprednate’s 17-butyrate and 21-acetate groups enhance corneal penetration, making it effective in ophthalmic use despite higher molecular weight .
Structural Modifications and Receptor Binding: Fluorination at 9α (Triamcinolone Diacetate) or 6α/9α (Difluprednate) significantly boosts glucocorticoid receptor affinity and anti-inflammatory potency . Prednisolone 11,21-Diacetate’s 11β-acetate may reduce hepatic metabolism, altering pharmacokinetics compared to 17,21-diacetate derivatives .
Stability and Storage :
- Prednisone 17,21-Diacetate and its analogs are typically stored at -20°C (powder) or -80°C (in solvent) to maintain stability, with shelf lives up to 2–3 years .
Biological Activity
Prednisone 17, 21-Diacetate is a synthetic glucocorticoid known for its potent anti-inflammatory and immunosuppressive properties. This compound is derived from prednisone through the acetylation at the 17th and 21st positions, which enhances its biological activity and pharmacokinetic profile. This article discusses its mechanism of action, biochemical pathways, pharmacokinetics, and applications in various fields, supported by relevant data tables and case studies.
Target and Mode of Action
This compound primarily exerts its effects by binding to glucocorticoid receptors (GR) located in nearly all body cells. Upon binding, it inhibits pro-inflammatory signals while promoting anti-inflammatory pathways. This dual action is critical in managing conditions characterized by excessive inflammation or immune response.
Biochemical Pathways
The compound influences several biochemical pathways:
- Gene Expression: It modulates the transcription of genes involved in inflammation and immune responses.
- Cell Signaling: Alters signaling pathways that regulate cell metabolism and function.
Pharmacokinetics
This compound exhibits non-linear pharmacokinetics, which means its absorption and metabolism can vary significantly with concentration levels. Key pharmacokinetic parameters include:
- Half-life: Approximately 2-3 hours.
- Bioavailability: Enhanced due to acetylation, leading to improved solubility and absorption compared to non-acetylated forms.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |
| Immunosuppressive | Suppresses immune responses, beneficial in autoimmune diseases. |
| Antioxidant | Exhibits antioxidant properties that may protect against oxidative stress. |
Case Studies
-
Efficacy in Allergic Conditions
A study demonstrated that patients treated with this compound showed significant improvement in symptoms of allergic reactions compared to a control group. The odds ratio for improvement was reported as (95% CI: 2.04 to 6.72) . -
Topical Application in Dermatology
Research on the use of topical corticosteroids including Prednisone derivatives indicated notable improvements in skin conditions such as eczema, with a marked reduction in itchiness and inflammation over a treatment period of several weeks .
This compound interacts with various enzymes and proteins:
- Enzyme Interactions: It can inhibit enzymes involved in inflammatory processes such as cyclooxygenase (COX).
- Metabolic Effects: Alters metabolic pathways that affect glucose metabolism and lipid profiles.
Comparison with Similar Compounds
The following table compares this compound with other corticosteroids:
| Compound | Unique Features | Potency |
|---|---|---|
| Prednisolone | Active metabolite of prednisone | Moderate |
| Dexamethasone | Fluorine substitution at position 9 | High |
| Meprednisone | Acetylation pattern enhances bioavailability | Moderate to High |
Q & A
Q. What methodologies are critical for documenting the synthesis of Prednisone 17,21-Diacetate to ensure reproducibility?
- Methodological Answer : Experimental procedures must include step-by-step synthesis protocols, reagent purity, reaction conditions (temperature, time, catalysts), and isolation/purification methods. For known compounds, cite prior literature validating the synthetic route. For novel derivatives, provide NMR, HPLC, and mass spectrometry data to confirm structure and purity (>95%). Supplemental materials should include raw spectral data and chromatograms .
Q. Which analytical techniques are essential to confirm the identity and purity of Prednisone 17,21-Diacetate in preclinical studies?
- Methodological Answer : Use a combination of:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 240 nm) to assess purity.
- Spectroscopy : H/C NMR for structural elucidation; FT-IR to verify functional groups (e.g., acetate ester peaks at ~1740 cm).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
Cross-validate results against reference standards or published data for known analogs (e.g., Difluoroprednisolone-17,21-Diacetate) .
Q. How should researchers conduct a literature review to identify gaps in Prednisone 17,21-Diacetate pharmacological studies?
- Methodological Answer :
- Database Search : Use PubMed, SciFinder, and Web of Science with keywords like "glucocorticoid derivatives," "17,21-diacetate pharmacokinetics," and "anti-inflammatory mechanisms."
- Source Evaluation : Prioritize peer-reviewed journals (e.g., Journal of Steroid Biochemistry) and avoid unvetted platforms (e.g., ).
- Categorization : Organize findings into "synthesis routes," "metabolic pathways," and "toxicity profiles" to highlight understudied areas .
Q. What safety protocols are recommended for handling Prednisone 17,21-Diacetate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during weighing and synthesis to minimize inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
Refer to OSHA-compliant safety data sheets for toxicity thresholds and emergency procedures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Prednisone 17,21-Diacetate across studies?
- Methodological Answer :
- Variable Analysis : Compare experimental conditions (e.g., cell lines, animal models, dosage regimens).
- Statistical Reassessment : Apply meta-analysis tools (e.g., RevMan) to aggregate data and compute effect sizes.
- Reproducibility Checks : Replicate key studies using standardized protocols (e.g., OECD Guidelines) .
Q. What experimental design considerations are critical for evaluating the metabolic stability of Prednisone 17,21-Diacetate in vivo?
- Methodological Answer :
- Study Design : Use randomized controlled trials (RCTs) with control groups receiving placebo or parent compound (Prednisone).
- Sampling Strategy : Collect plasma/tissue samples at multiple timepoints (e.g., 0, 1, 4, 24 hrs post-administration).
- Analytical Validation : Employ LC-MS/MS for quantifying metabolites (e.g., 21-acetate hydrolysis products) with sensitivity ≥1 ng/mL .
Q. Which statistical methods are recommended for analyzing dose-response relationships in Prednisone 17,21-Diacetate studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error Handling : Report 95% confidence intervals and use ANOVA for multi-group comparisons.
- Sensitivity Analysis : Assess impact of outliers via robust regression or bootstrapping .
Q. How can researchers ensure dataset interoperability when sharing Prednisone 17,21-Diacetate pharmacokinetic data?
- Methodological Answer :
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with detailed descriptors (e.g., CAS# 23641-05-06, solvent systems).
- Repository Use : Deposit raw data in trusted repositories (e.g., Dryad, Zenodo) with CC-BY licenses.
- Cross-Referencing : Link datasets to publications via persistent identifiers (DOIs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
